molecular formula C7H7F3N2O3S B12967641 2-(Trifluoromethoxy)benzenesulfonohydrazide

2-(Trifluoromethoxy)benzenesulfonohydrazide

Katalognummer: B12967641
Molekulargewicht: 256.20 g/mol
InChI-Schlüssel: QARKKGOZCQOZGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Trifluoromethoxy)benzenesulfonohydrazide is a chemical compound with the molecular formula C7H7F3N2O2S. It is known for its unique trifluoromethoxy group, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethoxy)benzenesulfonohydrazide typically involves the reaction of 2-(Trifluoromethoxy)benzenesulfonyl chloride with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-(Trifluoromethoxy)benzenesulfonyl chloride+HydrazineThis compound+HCl\text{2-(Trifluoromethoxy)benzenesulfonyl chloride} + \text{Hydrazine} \rightarrow \text{this compound} + \text{HCl} 2-(Trifluoromethoxy)benzenesulfonyl chloride+Hydrazine→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Trifluoromethoxy)benzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted benzenesulfonohydrazides.

Wissenschaftliche Forschungsanwendungen

2-(Trifluoromethoxy)benzenesulfonohydrazide is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(Trifluoromethoxy)benzenesulfonohydrazide involves its interaction with molecular targets through its trifluoromethoxy group. This group enhances the compound’s stability and lipophilicity, allowing it to interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Trifluoromethyl)benzenesulfonohydrazide
  • 2-(Trifluoromethoxy)benzenesulfonyl chloride
  • 2-(Trifluoromethoxy)benzaldehyde

Uniqueness

2-(Trifluoromethoxy)benzenesulfonohydrazide is unique due to its trifluoromethoxy group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it valuable in various scientific research applications, particularly in the development of new materials and pharmaceuticals.

Eigenschaften

Molekularformel

C7H7F3N2O3S

Molekulargewicht

256.20 g/mol

IUPAC-Name

2-(trifluoromethoxy)benzenesulfonohydrazide

InChI

InChI=1S/C7H7F3N2O3S/c8-7(9,10)15-5-3-1-2-4-6(5)16(13,14)12-11/h1-4,12H,11H2

InChI-Schlüssel

QARKKGOZCQOZGE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.